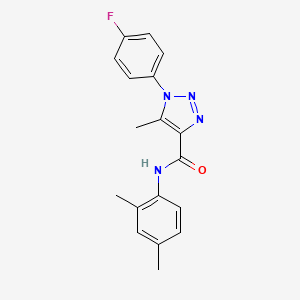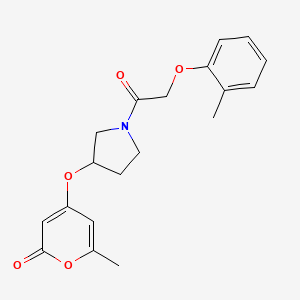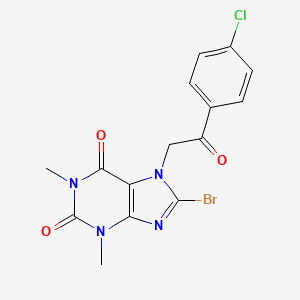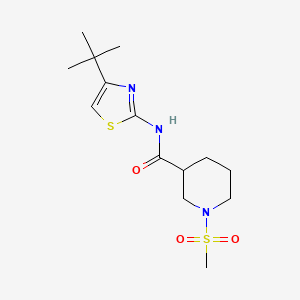![molecular formula C19H12BrF3N4OS B2543438 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223912-18-2](/img/structure/B2543438.png)
7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this class can exhibit a range of activities, including anticonvulsant, cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from phenylacetonitriles or esters of oxalamic acid. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound , involves condensation with 2-chloro-3-hydrazinopyrazine followed by conversion to the target compounds using methylamine or ammonia . Another approach for synthesizing 3,7-disubstituted derivatives includes the reaction of 3-hydrazinopyrazin-2-ones with carbonic acids activated by carbonyldiimidazole (CDI), followed by cyclization in anhydrous DMFA .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is characterized by the presence of a triazolopyrazine ring system. This system is a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity . The structure of these compounds is confirmed by spectral data, including 1H NMR spectroscopy, which reveals the presence of characteristic proton signals .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is versatile and can be modified to target various biological receptors. For example, substituents on the 2-phenyl ring and at position 6 can be varied to target the human A2A adenosine receptor subtype, demonstrating the scaffold's adaptability in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their substituents. For example, the introduction of fluorine atoms can affect the potency and selectivity of the compounds as pharmaceutical agents . The quantification of similar substances, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been achieved using nonaqueous potentiometric titration, indicating the importance of accurate measurement techniques in the development of pharmaceutical agents .
科学的研究の応用
Triazoles in Medicinal Chemistry
The 1,2,4-triazole derivatives have been recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds have been explored for their potential uses in treating various diseases due to their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). The modification and evaluation of triazole derivatives continue to be a promising direction for pharmaceutical research.
Applications in Optoelectronics
Notably, quinazolines and pyrimidines, which are related heterocyclic compounds, have been used extensively in optoelectronic materials. This highlights the versatility of triazole-containing compounds in fields beyond medicinal chemistry, demonstrating their potential in the development of luminescent elements, photoelectric conversion elements, and image sensors (G. Lipunova et al., 2018). This underscores the broader applicability of triazole derivatives in scientific research and technology development.
Biological Activities
Research on 1,2,4-triazole derivatives has uncovered a range of biological activities, including actions against bacterial and fungal pathogens. These activities are critical for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021). Additionally, the exploration of triazole-containing hybrids for their antibacterial and anti-inflammatory properties further highlights the therapeutic potential of these compounds (Kamalneet Kaur et al., 2015).
特性
IUPAC Name |
7-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N4OS/c20-14-4-6-15(7-5-14)26-8-9-27-16(17(26)28)24-25-18(27)29-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOCOTJUAOAMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)






![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

